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molecular formula C7H22O2Si3 B7725032 1,1,1,3,5,5,5-Heptamethyl trisiloxane

1,1,1,3,5,5,5-Heptamethyl trisiloxane

Cat. No. B7725032
M. Wt: 222.50 g/mol
InChI Key: QNWOFLWXQGHSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988788

Procedure details

Into 63 parts of allyl methacrylate admixed with 0.04 part of chloroplatinic acid in the form of an isopropyl alcohol solution and heated at 60° 70° C. were added dropwise gradually 111 parts of 1,1,1,3,5,5,5-heptamethyl trisiloxane and, after completion of the dropwise addition of the silane compound, the mixture was heated at 90° C. for further 2 hours to complete the reaction. Thereafter, the reaction mixture was distilled under reduced pressure to be freed from the unreacted reactants and then filtered to give 1,1,1,3,5,5,5- heptamethyl-3-(3-methacryloxypropyl) trisiloxane, which is referred to as the compound B-1 hereinbelow, in a yield of 165 parts corresponding to 95% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:10][Si:11]([CH3:21])([CH3:20])[O:12][SiH:13]([CH3:19])[O:14][Si:15]([CH3:18])([CH3:17])[CH3:16].[SiH4]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.C(O)(C)C>[CH3:10][Si:11]([CH3:20])([CH3:21])[O:12][Si:13]([CH3:19])([CH2:9][CH2:8][CH2:7][O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])[O:14][Si:15]([CH3:18])([CH3:17])[CH3:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[SiH](O[Si](C)(C)C)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90° C. for further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the reaction mixture was distilled under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C[Si](O[Si](O[Si](C)(C)C)(CCCOC(C(=C)C)=O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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